molecular formula C8H6F2O B1356181 2,4-Difluoro-5-methylbenzaldehyde CAS No. 315204-36-5

2,4-Difluoro-5-methylbenzaldehyde

Cat. No. B1356181
M. Wt: 156.13 g/mol
InChI Key: LYSSOMVTHYLRAM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-methylbenzaldehyde is 1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-methylbenzaldehyde is a solid under normal conditions . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Catalysis and Chemical Reactions

2,4-Difluoro-5-methylbenzaldehyde is likely involved in various chemical reactions and catalysis processes. For instance, research by Moteki, Rowley, and Flaherty (2016) demonstrates the formation of methylbenzaldehydes through cascade reactions, which are crucial in the production of chemicals like phthalic anhydride and terephthalic acid (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016). Similarly, Wu et al. (2016) highlighted the use of copper-catalyzed oxidation of benzylic alcohols to aldehydes in water, which could potentially involve derivatives like 2,4-difluoro-5-methylbenzaldehyde (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, & B. Dai, 2016).

Synthesis and Chemical Properties

Research into the synthesis and properties of related compounds provides insights into the potential applications of 2,4-difluoro-5-methylbenzaldehyde. For instance, Noguchi et al. (1997) focused on the synthesis of 2-hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' pheromones, indicating a potential role in the development of synthetic pheromones or related compounds (Satoshi Noguchi, N. Mori, Y. Kuwahara, & Masashi Sato, 1997). Moreover, Charlton and Koh (1988) studied the photochemistry of o-tolualdehydes, which could relate to understanding the photochemical behaviors of 2,4-difluoro-5-methylbenzaldehyde and its applications in photochemical reactions (J. Charlton & K. Koh, 1988).

Spectroscopic and Theoretical Analysis

The spectroscopic analysis of similar compounds, like 5-fluoro-2-methylbenzaldehyde studied by Iyasamy, Varadharajan, and Sivagnanam (2016), can provide insights into the electronic and structural properties of 2,4-difluoro-5-methylbenzaldehyde. Such studies are critical for understanding the molecular behavior and potential applications in materials science (Sehar Iyasamy, K. Varadharajan, & S. Sivagnanam, 2016).

Material Science and Environmental Applications

Li, Zhang, and Wang (2016) demonstrated the use of benzaldehyde derivatives in the synthesis of microporous polyaminals for carbon dioxide adsorption, suggesting potential environmental applications for 2,4-difluoro-5-methylbenzaldehyde (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016). This highlights its possible role in developing materials for gas adsorption and environmental remediation.

Safety And Hazards

While specific safety and hazard information for 2,4-Difluoro-5-methylbenzaldehyde is not available, general precautions should be taken while handling it. This includes avoiding breathing vapors and contact with skin and eyes, and using the substance only in well-ventilated areas .

Future Directions

The future directions for 2,4-Difluoro-5-methylbenzaldehyde are not specified in the search results. Its uses would likely depend on the needs of the chemical industry and ongoing research .

properties

IUPAC Name

2,4-difluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSSOMVTHYLRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572909
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-methylbenzaldehyde

CAS RN

315204-36-5
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZX Wang, W Duan, LI Wiebe, ED Clercq… - … Nucleotides & Nucleic …, 2000 - Taylor & Francis
A group of 1-[(2-hydroxyethoxy)methyl]- (12) and 1-[(1,3-dihydroxy-2-propoxy)methyl]- (13) derivatives of 2,4-difluorobenzene possessing a variety of C-5 substituents (R = Me, H, I, NO …
Number of citations: 4 www.tandfonline.com

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